REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][C:3]=1[CH3:11].S(Cl)(Cl)=O.[CH2:16](N(CC)CC)[CH3:17].Cl.CNOC.C([Mg]Br)C>C(Cl)Cl.C1COCC1.CN(C=O)C>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](=[O:8])[CH2:16][CH3:17])=[CH:4][C:3]=1[CH3:11] |f:3.4|
|
Name
|
|
Quantity
|
8.31 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C(=O)O)C=C1)C
|
Name
|
|
Quantity
|
35.5 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
13.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
N,O-dimethylhydroxyl-amine hydrochloride
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
Weinreb amide
|
Quantity
|
10.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
97 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
440 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling down
|
Type
|
CUSTOM
|
Details
|
the mixture was evaporated to dryness
|
Type
|
WASH
|
Details
|
washed with 1 M KHSO4, saturated aqueous NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C. under an argon atmosphere
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for 2 hours at 0° C
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The mixture was quenched with a saturated aqueous ammonium chloride solution
|
Type
|
CUSTOM
|
Details
|
The THF was evaporated
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel (cyclohexane/EtOAc)
|
Type
|
CUSTOM
|
Details
|
to give INT 5
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=C(C=C1)C(CC)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |